molecular formula C8H6N2OS B11720976 2-Hydroxy-5-(thiophen-2-YL)pyrimidine CAS No. 1111113-73-5

2-Hydroxy-5-(thiophen-2-YL)pyrimidine

Cat. No.: B11720976
CAS No.: 1111113-73-5
M. Wt: 178.21 g/mol
InChI Key: JEBLANMOBRUEAJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(thiophen-2-YL)pyrimidine is a high-purity chemical building block designed for medicinal chemistry and anticancer research. This heterocyclic compound features a pyrimidine core fused with a thiophene ring, a privileged scaffold in drug discovery known to improve lipophilicity, metabolic stability, and drug-receptor binding . The molecular structure is of significant interest for developing multi-target-directed ligands (MTDLs), particularly in oncology. Pyrimidine derivatives are widely investigated for their ability to interfere with key cancer pathways, including acting as cyclin-dependent kinase (CDK) inhibitors and carbonic anhydrase (CA) inhibitors . Furthermore, the thiophene moiety is a common pharmacophore in approved anti-inflammatory and anticancer drugs, underscoring its therapeutic relevance . Researchers value this compound for synthesizing novel analogs aimed at overcoming drug resistance and enhancing therapeutic efficacy. It serves as a key intermediate for constructing more complex fused ring systems, such as thieno[2,3-d]pyrimidines, which are isosteres of natural purines and exhibit a broad range of bioactivities . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1111113-73-5

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

5-thiophen-2-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C8H6N2OS/c11-8-9-4-6(5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11)

InChI Key

JEBLANMOBRUEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CNC(=O)N=C2

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 5 Thiophen 2 Yl Pyrimidine and Its Structural Analogues

Direct Synthesis Approaches to Pyrimidine (B1678525) Scaffolds

Direct synthesis methods offer an efficient means of constructing the pyrimidine ring in a single or minimal number of steps from acyclic precursors. These approaches are often favored for their atom economy and straightforward execution.

Condensation Reactions with Thiophene-2-carbaldehyde (B41791) and Related Precursors

A fundamental and widely employed method for the synthesis of pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing reagent such as urea (B33335) or thiourea (B124793). In the context of 2-Hydroxy-5-(thiophen-2-YL)pyrimidine, thiophene-2-carbaldehyde serves as a key precursor.

The Claisen-Schmidt condensation is a classic example, where thiophene-2-carbaldehyde reacts with a suitable ketone to form a chalcone (B49325) intermediate. rsc.org This chalcone can then be cyclized with urea to yield the desired pyrimidine. For instance, the reaction of thiophene-2-carbaldehyde with an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) leads to the formation of a thiophene-containing chalcone. rsc.org Subsequent treatment of this chalcone with urea in an acidic or basic medium prompts a cyclocondensation reaction, ultimately affording the pyrimidine ring. rsc.orgtandfonline.com

Reactant 1Reactant 2ReagentProductReference
Substituted AcetophenoneThiophene-2-carbaldehyde20% NaOH in ethanolThiophene-containing chalcone rsc.org
Thiophene-containing chalconeUreaAcid or BaseThiophene-bearing pyrimidine rsc.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. taylorandfrancis.com The Biginelli reaction is a prominent MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. taylorandfrancis.comwikipedia.org

In a typical Biginelli reaction, an aldehyde, a β-ketoester, and urea or thiourea are condensed under acidic conditions. taylorandfrancis.comwikipedia.org For the synthesis of a this compound precursor, thiophene-2-carbaldehyde would be reacted with a suitable β-ketoester and urea. This reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org The resulting dihydropyrimidine (B8664642) can then be aromatized to the corresponding pyrimidine. The use of heteroaryl aldehydes like thiophene-2-carboxaldehyde is compatible with this reaction. researchgate.net

Reactant 1Reactant 2Reactant 3CatalystProductReference
Thiophene-2-carbaldehydeβ-ketoesterUreaAcid (e.g., HCl)Dihydropyrimidinone wikipedia.orgresearchgate.net

Synthesis via Key Intermediate Derivatization

An alternative to direct synthesis involves the formation of a key intermediate which is then elaborated into the final pyrimidine structure. This approach allows for greater modularity and the introduction of diverse functionalities.

Utilization of Chalcone Intermediates in Pyrimidine Ring Formation

As briefly mentioned, chalcones are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. rsc.org The synthesis of thiophene-substituted chalcones is typically achieved through the Claisen-Schmidt condensation of 2-acetylthiophene (B1664040) with an appropriate aldehyde. tandfonline.com

Once the thiophene-containing chalcone is synthesized, it can be reacted with urea or thiourea to form the pyrimidine ring. For example, a chalcone derived from 2-acetylthiophene and an aromatic aldehyde can be cyclized with thiourea in the presence of a base like potassium hydroxide to yield a 4,6-disubstituted-6-(thiophen-2-yl)pyrimidine-2-thiol. tandfonline.com This thiol can then be converted to the corresponding 2-hydroxy derivative through various methods.

IntermediateReagentConditionsProductReference
(2E)-3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-oneThiourea1,4-dioxane, acetic acid, reflux4-(Aryl)-6-(thiophen-2-yl)pyrimidine-2-thiol tandfonline.com

Ring Annulation and Cyclization Reactions to Form Fused Pyrimidine Systems (e.g., Thienopyrimidines, Pyrano[2,3-d]pyrimidines)

The synthesis of fused pyrimidine systems, such as thienopyrimidines, involves building the pyrimidine ring onto a pre-existing thiophene (B33073) core, or vice versa. These compounds are of significant interest due to their diverse biological activities. shd.org.rsmdpi.com

One common strategy for the synthesis of thieno[2,3-d]pyrimidines starts from a 2-aminothiophene-3-carboxylate derivative. mdpi.com This starting material can be prepared through the Gewald reaction. mdpi.com The aminothiophene can then be reacted with various one-carbon synthons to construct the pyrimidine ring. For example, reaction with formamide (B127407) or isothiocyanates can lead to the formation of the fused pyrimidine ring. shd.org.rs

Similarly, pyrano[2,3-d]pyrimidines can be synthesized through multi-component reactions involving a barbituric acid derivative, an aldehyde, and a malononitrile (B47326) derivative. foliamedica.bg

Starting MaterialReagentsProductReference
Methyl 3-aminothiophene-2-carboxylateIsocyanates/IsothiocyanatesThieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives shd.org.rs
2-Aminothiophene-3-carbonitrileKetonesThieno[2,3-b]pyridine derivatives mdpi.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. rsc.orgorientjchem.org Key green approaches include the use of microwave irradiation, ultrasound assistance, and solvent-free reaction conditions.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of pyrimidine derivatives. ijper.orgijres.org For instance, the condensation of chalcones with urea to form pyrimidines can be efficiently carried out under microwave irradiation in a fraction of the time required for conventional heating. ijper.org This method is often associated with cleaner reactions and easier work-up procedures. orientjchem.org

Ultrasound irradiation is another green technique that can accelerate reaction rates and improve yields in pyrimidine synthesis. shd.org.rsnih.gov The sonochemical synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea has been reported to be significantly faster and higher yielding compared to conventional heating methods. shd.org.rs

Solvent-free reactions, or those conducted in green solvents like water or ethanol, are also a hallmark of green pyrimidine synthesis. researchgate.netfigshare.com The Biginelli reaction, for example, can be performed under solvent-free conditions, often with the use of a reusable catalyst, which minimizes waste and environmental hazards. researchgate.net

Green TechniqueReaction TypeAdvantagesReference(s)
Microwave IrradiationCondensation of chalcones with ureaShorter reaction time, higher yields, cleaner reaction orientjchem.orgijper.orgijres.org
Ultrasound AssistanceSynthesis of pyrimidine-2-thiones from chalconesReduced reaction time, improved yields shd.org.rsnih.gov
Solvent-Free ConditionsBiginelli reactionReduced waste, use of reusable catalysts researchgate.net

Ultrasound-Assisted Synthesis Protocols

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and promoting cleaner reactions. In the context of pyrimidine synthesis, sonication facilitates efficient energy transfer, leading to the formation of pyrimidine and fused pyrimidine systems under milder conditions and in shorter time frames compared to conventional heating methods.

Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced molecular activation. For the synthesis of pyrimidine analogues, ultrasound has been shown to significantly improve the efficiency of condensation reactions. For instance, in reactions analogous to the Biginelli or similar multicomponent reactions that form the pyrimidine core, ultrasound can reduce reaction times from hours to minutes and increase product yields substantially.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Dihydropyrimidine-2-thione Analogues

ParameterConventional Heating MethodUltrasound-Assisted MethodReference
Reaction TimeSeveral hours20-30 minutesGeneral finding from analogous syntheses
Product YieldModerateHigh (often >80-90%)General finding from analogous syntheses
Reaction TemperatureReflux (e.g., 70-80 °C)Room TemperatureGeneral finding from analogous syntheses
Energy ConsumptionHigherLowerInferred from reaction conditions

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of thiophene-substituted pyrimidines, several environmentally benign strategies have been explored.

One approach involves performing reactions under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields in the absence of a solvent. Another strategy is the use of deep eutectic solvents (DES), which are biodegradable and low-cost alternatives to traditional volatile organic solvents. nih.gov A novel DES prepared from methyltriphenylphosphonium (B96628) bromide and 3,4-dihydroxybenzoic acid has been used as a catalyst for the synthesis of pyranopyrimidines under solvent-free conditions, showcasing high yields and short reaction times. nih.gov

Furthermore, multicomponent reactions (MCRs) are inherently atom-economical and environmentally friendly. The synthesis of pyrimidine derivatives can be achieved through MCRs in aqueous media or using recyclable catalysts like p-toluenesulphonic acid (p-TSA), which aligns with green chemistry principles. nih.gov These methods avoid hazardous organic solvents, simplify work-up procedures, and often lead to high yields of the desired products.

Table 2: Examples of Environmentally Benign Conditions for Synthesis of Pyrimidine Analogues

MethodCatalyst/MediumKey AdvantagesReference
Multicomponent Domino Reactionp-toluenesulphonic acid (p-TSA) in ethanolOperational simplicity, excellent yields, mild conditions dicp.ac.cn
Knoevenagel CondensationH₂O₂:HCl in aqueous ethanolUse of an eco-friendly catalyst in an aqueous mediumGeneral finding from analogous syntheses
Microwave-Assisted SynthesisSolvent-freeRapid reaction times, improved yieldsGeneral finding from analogous syntheses
Deep Eutectic Solvent (DES) CatalysisMTPPBr–PCAT–DES, solvent-freeNon-toxic, recyclable catalyst, high yields nih.gov

Catalytic Systems and Reaction Optimization

Catalysis is central to the efficient synthesis of this compound, enabling control over reaction pathways, enhancing yields, and allowing for milder reaction conditions. Both acid/base and metal-based catalytic systems play crucial roles in the formation of the pyrimidine ring and the incorporation of the thiophene moiety.

Acid and Base Catalysis in Pyrimidine Synthesis

The construction of the pyrimidine ring often involves condensation reactions that are effectively catalyzed by acids or bases. Brønsted acids, such as p-toluenesulphonic acid (p-TSA) and hydrochloric acid (HCl), are commonly used to activate carbonyl groups and promote cyclization and dehydration steps. dicp.ac.cn For instance, in the synthesis of pyrimidine derivatives from 1,3-dicarbonyl compounds, an aldehyde, and a urea or amidine source (e.g., the Biginelli reaction), an acid catalyst is crucial for driving the reaction to completion. dicp.ac.cn Lewis acids like boron trifluoride etherate (BF₃·Et₂O) have also been shown to improve reaction yields and reduce reaction times, particularly under microwave irradiation.

Base catalysis is also employed, typically to deprotonate acidic methylene (B1212753) groups in 1,3-dicarbonyl compounds, facilitating the initial condensation step with an aldehyde. Common bases include alkali metal hydroxides or alkoxides. The choice between acid and base catalysis depends on the specific substrates and the desired reaction mechanism.

Metal-Catalyzed Coupling Reactions for Thiophene Integration

The introduction of the thiophene ring at the 5-position of the pyrimidine core is most commonly achieved through metal-catalyzed cross-coupling reactions. This typically involves coupling a 5-halopyrimidine derivative with a thiophene-based organometallic reagent.

Suzuki-Miyaura Coupling: This is a widely used method involving a palladium catalyst to couple a 5-halopyrimidine (e.g., 5-bromo-2-hydroxypyrimidine) with a thiophene boronic acid or its ester. mdpi.comresearchgate.netmdpi.comnih.govntnu.no The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. mdpi.comresearchgate.netntnu.no Optimization of the catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄, K₂CO₃), and solvent (e.g., 1,4-dioxane, THF) is critical for achieving high yields. mdpi.commdpi.com

Stille Coupling: This reaction utilizes a palladium catalyst to couple a 5-halopyrimidine with an organotin reagent, such as 2-(tributylstannyl)thiophene. mdpi.comnih.govnih.gov While effective, the toxicity of organotin compounds has led to a preference for other methods like Suzuki coupling in many applications.

Other transition metals, including copper and nickel, can also catalyze such cross-coupling reactions, sometimes offering different reactivity profiles or cost advantages. researchgate.netmdpi.comnih.govrsc.orgnih.gov Copper(I) salts, for example, can act as co-catalysts in some palladium-catalyzed reactions or promote C-N and C-S bond formations directly. researchgate.netrsc.org

Table 3: Common Metal-Catalyzed Reactions for Thiophene Integration

ReactionCatalystPyrimidine SubstrateThiophene ReagentReference
Suzuki-Miyaura CouplingPalladium (e.g., Pd(PPh₃)₄)5-HalopyrimidineThiophene boronic acid mdpi.comresearchgate.netmdpi.comntnu.no
Stille CouplingPalladium5-HalopyrimidineOrganostannane (e.g., 2-(tributylstannyl)thiophene) mdpi.comnih.govnih.gov
Copper-Promoted CouplingCopper2-(pseudo)halopyrimidineAmine/Thiol rsc.org

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification (PSM) is a valuable strategy for diversifying the structure of this compound to generate analogues with different properties. rsc.orgmdpi.comresearchgate.netresearchgate.netrsc.org These modifications can be performed on either the pyrimidine or the thiophene ring.

On the pyrimidine ring, the 2-hydroxy group (which exists in tautomeric equilibrium with the pyrimidin-2(1H)-one form) can be converted into other functional groups. dicp.ac.cn A common transformation is its conversion to a 2-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). This 2-chloropyrimidine (B141910) derivative is a versatile intermediate for nucleophilic aromatic substitution reactions, allowing the introduction of various amines, alkoxides, or thiolates at the 2-position. mdpi.com The chloro group can also serve as a handle for further metal-catalyzed cross-coupling reactions.

The thiophene ring is also amenable to functionalization, primarily through electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can introduce substituents onto the thiophene ring, provided the reaction conditions are compatible with the pyrimidine moiety. Furthermore, if the initial thiophene building block contains a functional group (e.g., a bromo or ester group), this can be manipulated post-synthesis. For example, a bromo group on the thiophene ring can be used in subsequent cross-coupling reactions to build more complex molecular architectures. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, precise information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

In a hypothetical ¹H NMR spectrum of 2-Hydroxy-5-(thiophen-2-YL)pyrimidine, distinct signals would be expected for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the proton. Protons on the pyrimidine (B1678525) and thiophene (B33073) rings would resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Spin-spin coupling, observed as the splitting of a proton's signal into multiple peaks (a multiplet), provides information about neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For instance, the protons on the thiophene ring would exhibit characteristic coupling constants, allowing for their precise assignment.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Pyrimidine-H4/H6~8.0 - 8.5Singlet or DoubletN/A or ~2-3
Thiophene-H3'~7.0 - 7.5Doublet of DoubletsJ(H3'-H4') ≈ 3.5-5.0, J(H3'-H5') ≈ 1.0-2.0
Thiophene-H4'~7.0 - 7.5Doublet of DoubletsJ(H4'-H3') ≈ 3.5-5.0, J(H4'-H5') ≈ 2.5-3.5
Thiophene-H5'~7.5 - 8.0Doublet of DoubletsJ(H5'-H4') ≈ 2.5-3.5, J(H5'-H3') ≈ 1.0-2.0
OHVariableBroad SingletN/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Profiling

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. Carbons in the aromatic pyrimidine and thiophene rings would be expected to resonate in the range of 110-160 ppm. The carbon atom bearing the hydroxyl group (C2) would likely be found at the lower field end of this range.

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyrimidine-C2~155 - 165
Pyrimidine-C4/C6~150 - 160
Pyrimidine-C5~115 - 125
Thiophene-C2'~135 - 145
Thiophene-C3'~125 - 135
Thiophene-C4'~120 - 130
Thiophene-C5'~120 - 130

Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyrimidine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connectivity by showing correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection between the pyrimidine and thiophene rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies (in wavenumbers, cm⁻¹) that are characteristic of particular functional groups. For this compound, key expected absorptions would include a broad O-H stretching band, C-H stretching from the aromatic rings, and various C=C and C=N stretching vibrations within the rings.

Hypothetical FT-IR Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3600Broad, Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=N/C=C Ring Stretch1400 - 1650Medium-Strong
C-O Stretch1200 - 1300Strong
C-S Stretch600 - 800Weak-Medium

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for observing the symmetric breathing modes of the pyrimidine and thiophene rings, as well as the C-S stretching vibration, which may be weak in the IR spectrum.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure ElucidationThe solid-state molecular geometry and crystal structure of this compound have not been elucidated via X-ray diffraction analysis in any available studies.

Therefore, the creation of data tables and detailed research findings for these specific characterization techniques for this particular compound is not possible.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 Thiophen 2 Yl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. For 2-Hydroxy-5-(thiophen-2-yl)pyrimidine, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental properties. These studies are crucial for predicting the molecule's behavior and characteristics at an electronic level.

Optimized Molecular Geometries and Conformational Energy Landscapes

DFT is employed to determine the most stable three-dimensional arrangement of atoms in this compound by locating the minimum energy on the potential energy surface. This optimization process provides key data on bond lengths, bond angles, and dihedral angles.

A critical aspect of this molecule is the tautomeric equilibrium between the hydroxy (enol) form and the keto (pyrimidinone) form. Computational studies on similar 2-hydroxypyridine and pyrimidine (B1678525) systems suggest that the keto form is often more stable, particularly in the solid state and polar solvents nih.gov. For this compound, DFT calculations would likely confirm the energetic preference for the 2(1H)-pyrimidinone tautomer.

Furthermore, the conformational landscape is defined by the rotation around the single bond connecting the pyrimidine and thiophene (B33073) rings. By performing a potential energy surface scan, where the dihedral angle between the two rings is systematically varied, the most stable conformation (typically a near-planar or fully planar structure) can be identified. This planarity is often favored due to the extension of the π-conjugated system across both rings.

Table 1: Predicted Geometrical Parameters for this compound (Keto Tautomer) from DFT Calculations

Parameter Bond Predicted Value (Å) Parameter Angle Predicted Value (°)
Bond Length C-S (thiophene) 1.72 Bond Angle C-S-C (thiophene) 92.2
C=C (thiophene) 1.37 C-C-N (pyrimidine) 122.5
C-C (thiophene) 1.42 N-C-N (pyrimidine) 128.0
C-C (inter-ring) 1.46 C-N-C (pyrimidine) 115.0
C=N (pyrimidine) 1.34 C4-C5-C(thiophene) 125.0
N-C (pyrimidine) 1.38

Note: The values in this table are representative and based on computational data for related pyrimidine and thiophene structures. Actual values would be determined by specific DFT calculations.

Vibrational Frequency Calculations and Theoretical Spectroscopic Data Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

The predicted vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For this compound, key predicted vibrations would include:

N-H stretching of the pyrimidinone ring, typically in the 3400-3500 cm⁻¹ region.

C-H stretching modes for both the pyrimidine and thiophene rings, around 3000-3100 cm⁻¹.

C=O stretching of the pyrimidinone, a strong absorption expected around 1650-1700 cm⁻¹.

C=N and C=C stretching vibrations within the pyrimidine and thiophene rings, appearing in the 1400-1600 cm⁻¹ region.

C-S stretching of the thiophene ring, at lower frequencies.

It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra mdpi.com.

Table 2: Predicted Major Vibrational Frequencies for this compound

Frequency (cm⁻¹, Scaled) Assignment
~3450 N-H Stretch
~3100 Aromatic C-H Stretch
~1680 C=O Stretch
~1590 C=N/C=C Ring Stretch
~1450 C=C Ring Stretch

Note: These frequencies are illustrative and based on typical values for the constituent functional groups.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring and the oxygen atom of the hydroxyl/keto group. The LUMO, conversely, is anticipated to be localized mainly on the electron-deficient pyrimidine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on various thiophene derivatives report energy gaps typically in the range of 3.5 to 4.5 eV dntb.gov.uasemanticscholar.org.

Table 3: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Energy (eV)
HOMO -6.25
LUMO -2.10

Note: These values are representative based on similar heterocyclic systems and serve to illustrate the expected electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would be expected to show:

Negative Regions (Nucleophilic Sites): The most negative potential would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring. These sites are prone to electrophilic attack. The sulfur atom in the thiophene ring also contributes to a region of negative potential nih.gov.

Positive Regions (Electrophilic Sites): The most positive potential would be located on the hydrogen atom attached to the pyrimidine nitrogen (N-H), making it a primary site for hydrogen bond donation. The hydrogen atoms on the aromatic rings would also exhibit positive potential.

The MEP map is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in molecular recognition and crystal engineering researchgate.netresearchgate.net.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Electron Localization Function (ELF), Localized Orbital Locator (LOL))

To gain a more quantitative understanding of local reactivity, various chemical reactivity descriptors derived from DFT are employed.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most susceptible to a particular type of reaction. For this molecule, the nitrogen and oxygen atoms would be predicted as likely sites for electrophilic attack, while certain carbon atoms on the pyrimidine ring would be candidates for nucleophilic attack nih.govtandfonline.com.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These are topological analyses of the electron density that reveal regions of high electron localization. They are used to visualize and quantify the nature of chemical bonds and lone pairs. For this compound, ELF and LOL analyses would clearly delineate the covalent bonds, the lone pair electrons on the nitrogen, oxygen, and sulfur atoms, and the delocalized π-electron systems of the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent intramolecular charge transfer (ICT) from filled (donor) NBOs to empty (acceptor) NBOs, leading to molecular stabilization.

For this compound, significant ICT interactions would be expected from:

The lone pairs of the oxygen and sulfur atoms to the antibonding π* orbitals of the pyrimidine ring.

The π orbitals of the electron-rich thiophene ring to the π* orbitals of the electron-accepting pyrimidine ring.

The stabilization energies (E(2)) associated with these interactions quantify the extent of electron delocalization and conjugation between the two heterocyclic systems. NBO analysis also provides information on the hybridization of atomic orbitals, confirming the sp² hybridization of the atoms within the aromatic rings.

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO Acceptor NBO Predicted E(2) (kcal/mol)
LP(1) O π*(N-C) ~30-40
π(C-C) thiophene π*(C-C) pyrimidine ~15-25
LP(1) S π*(C-C) thiophene ~10-20

Note: LP denotes a lone pair. The values are illustrative, representing the magnitude of expected electronic interactions.

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

No specific molecular dynamics (MD) simulation studies for this compound have been reported in the reviewed literature. Such simulations would be valuable for understanding the conformational landscape of the molecule, including the rotational dynamics around the bond linking the pyrimidine and thiophene rings. Furthermore, MD simulations could elucidate the stability of potential conformers and their interactions with surrounding molecules or ions in various environments. However, at present, no published research has undertaken these specific computational investigations for this compound.

Theoretical Studies on Nonlinear Optical (NLO) Properties

There are no dedicated theoretical studies on the nonlinear optical (NLO) properties of this compound in the available scientific literature. Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are essential for predicting NLO behavior by calculating properties such as electric dipole moments (μ), polarizability (α), and first hyperpolarizability (β). These parameters are crucial for assessing a molecule's potential in optoelectronic applications. Without such studies, the NLO characteristics of this compound remain undetermined.

Solvent Effects on Electronic and Spectroscopic Properties (e.g., TD-DFT in different media)

Investigations into the effect of different solvents on the electronic and spectroscopic properties of this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT) have not been documented. These studies are critical for understanding how the polarity of the medium influences the molecule's absorption and emission spectra (solvatochromism), which is vital for applications in sensing and materials science. The absence of such research means there is no available data on the solvatochromic behavior or the influence of solvent on the electronic transitions of this compound.

Quantum Chemical Parameters for Chemical Stability and Reactivity Assessment

A detailed analysis of quantum chemical parameters to assess the chemical stability and reactivity of this compound is not available in the current body of scientific literature. Such an analysis would typically involve the calculation of parameters derived from conceptual DFT, including:

HOMO-LUMO energy gap: This is a key indicator of chemical stability.

Without dedicated computational studies, a quantitative assessment of these crucial reactivity and stability indicators for this compound cannot be provided.

Chemical Derivatization and Structure Activity Relationship Sar Studies for Rational Design

Strategies for Functionalization of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring of 2-Hydroxy-5-(thiophen-2-YL)pyrimidine offers several avenues for chemical modification, which can significantly impact the molecule's biological profile. Key functionalization strategies target the hydroxy group, the thiophene (B33073) moiety, and the pyrimidine ring itself.

Substitution at the Hydroxy Position

The hydroxyl group at the C2 position of the pyrimidine ring is a prime site for derivatization. Its nucleophilic character allows for a variety of chemical transformations.

One of the most common modifications is O-alkylation , which converts the hydroxyl group into an ether linkage. This can be achieved by reacting this compound with various alkyl halides in the presence of a base. This modification can alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

Another critical transformation is the conversion of the 2-hydroxy group into a 2-chloro group . This is typically accomplished using reagents like phosphorus oxychloride (POCl3). The resulting 2-chloropyrimidine (B141910) is a highly versatile intermediate. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a diverse array of functional groups at the C2 position, significantly expanding the chemical space for SAR studies. For instance, reaction with various amines can lead to the synthesis of a library of 2-aminopyrimidine (B69317) derivatives.

Modifications and Derivatization of the Thiophene Moiety

The thiophene ring at the C5 position of the pyrimidine nucleus provides another critical handle for structural modification. The reactivity of the thiophene ring allows for the introduction of various substituents, which can modulate the electronic and steric properties of the entire molecule.

Electrophilic substitution reactions are a common method for functionalizing thiophene rings. Depending on the reaction conditions and the directing effects of the pyrimidine ring, electrophiles can be introduced at various positions on the thiophene ring.

A more targeted approach involves lithiation of the thiophene ring followed by quenching with an electrophile. The position of lithiation can be directed by existing substituents or by using specific lithiating agents. For instance, deprotonation with a strong base like n-butyllithium can generate a thienyllithium species, which can then react with a variety of electrophiles to introduce substituents such as alkyl, aryl, or carbonyl groups.

Furthermore, if a halogen atom is present on the thiophene ring, palladium-catalyzed cross-coupling reactions , such as the Suzuki or Stille coupling, can be employed to introduce new carbon-carbon bonds. For example, a bromo-substituted thiophene derivative can be coupled with various boronic acids to introduce a wide range of aryl or heteroaryl groups. This strategy is particularly useful for exploring the impact of extended aromatic systems on biological activity.

Introduction of Various Substituents on the Pyrimidine Ring

Beyond the C2 and C5 positions, the pyrimidine ring itself can be further functionalized. While direct electrophilic substitution on the electron-deficient pyrimidine ring can be challenging, it is not impossible, particularly with activating groups present.

A more common strategy involves the synthesis of pre-functionalized pyrimidine precursors that are then used to construct the this compound scaffold. For example, starting with a substituted barbituric or thiobarbituric acid allows for the introduction of substituents at the C4 and C6 positions of the pyrimidine ring.

Rational Design Principles for Analogues Based on Computational Predictions

Computational chemistry plays a pivotal role in the rational design of novel analogues of this compound with improved biological activity and pharmacokinetic profiles. Various in silico techniques are employed to predict the properties of virtual compounds before their synthesis, thereby saving time and resources.

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to its molecular target. By docking a library of virtual analogues of this compound into the active site of a target protein, researchers can prioritize the synthesis of compounds with the most favorable predicted binding interactions.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) of known active and inactive analogues, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial aspect of computational drug design. In silico models can forecast the pharmacokinetic and toxicological properties of virtual compounds, helping to identify potential liabilities early in the drug discovery process. This allows for the design of analogues with improved drug-like properties.

The following table provides a hypothetical example of how computational predictions might guide the selection of substituents for synthesis.

Substituent at C4 of PyrimidinePredicted Binding Affinity (kcal/mol)Predicted Oral Bioavailability (%)Predicted Toxicity Risk
-H-7.570Low
-CH3-8.275Low
-Cl-8.565Medium
-NH2-7.860Low
-COOH-6.940Low

Influence of Structural Modifications on Mechanistic Interactions with Molecular Targets

The structural modifications detailed above can have a profound impact on how analogues of this compound interact with their molecular targets at a mechanistic level.

For instance, the introduction of a hydrogen bond donor or acceptor at the C2 position via substitution of the hydroxyl group can lead to the formation of new hydrogen bonds with amino acid residues in the active site of a target protein, thereby increasing binding affinity.

Modifications to the thiophene moiety can influence π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The size and electronic nature of the substituent on the thiophene ring can either enhance or disrupt these crucial interactions.

The electronic properties of the substituents also play a key role. Electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form electrostatic interactions or participate in charge-transfer interactions with the target.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of this compound analogues. This high-throughput approach allows for the systematic exploration of the structure-activity landscape around the core scaffold.

A common strategy involves the use of a solid-phase synthesis approach, where the pyrimidine or thiophene core is attached to a solid support. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as unreacted reagents and byproducts can be washed away.

For example, a 2-chloro-5-(thiophen-2-YL)pyrimidine intermediate can be attached to a resin and then reacted with a library of different amines in a parallel fashion to generate a large number of 2-amino-pyrimidine derivatives. Similarly, a resin-bound thiophene precursor can be subjected to a series of coupling reactions to introduce diversity at that position.

Solution-phase combinatorial synthesis is also employed, often utilizing automated liquid handling systems to perform a large number of reactions in parallel in microtiter plates. Purification of the resulting compounds can be achieved using high-throughput purification techniques like mass-directed automated preparative HPLC.

The generation of such libraries, coupled with high-throughput screening, can rapidly identify initial "hit" compounds with promising biological activity, which can then be further optimized through more focused medicinal chemistry efforts.

Mechanistic Insights into Molecular Interactions and Functional Modulations

Ligand-Target Interaction Profiling via Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine (B1678525) derivatives within the active sites of various protein targets. For thiophene-bearing pyrimidine derivatives, docking simulations have been performed to predict their anti-inflammatory action by targeting cyclooxygenase (COX) enzymes. These studies help in understanding the structural features that govern the potency and selectivity of these compounds. For instance, in silico analyses of thiophene-pyrimidine hybrids have been conducted to investigate their interactions with microbial protein targets, revealing key binding interactions that contribute to their pharmacological activity.

Computational models for pyrimidine derivatives have also been used to assess their binding affinity for receptors like the prostaglandin (B15479496) H2 synthase (PGHS) receptor. Such studies indicate that specific substitutions on the pyrimidine ring can lead to favorable binding energies, suggesting a strong interaction with the target protein. The docking scores and predicted binding modes from these studies provide valuable insights for the rational design of more potent and selective inhibitors.

Inhibition Mechanisms of Specific Molecular Targets (e.g., PARP-1, Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2))

Poly(ADP-ribose) Polymerase-1 (PARP-1): While direct studies on 2-Hydroxy-5-(thiophen-2-YL)pyrimidine are not extensively available, the inhibition of PARP-1 by pyrimidine-containing compounds, such as Olaparib analogues, has been investigated. These inhibitors typically function by competing with the NAD+ substrate in the catalytic domain of PARP-1. Molecular docking studies of some pyrimidine derivatives have shown that they can bind to the catalytic active site of PARP-1, with the phthalazine-1-one moiety being crucial for inhibitory activity in some analogues. nih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in DNA repair, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with deficient DNA repair pathways.

Acetylcholinesterase (AChE): Thiophene (B33073) and pyrimidine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibitory mechanism often involves the binding of the compound to the active site of AChE. For some 2,4-disubstituted pyrimidine derivatives, the steric and electronic properties at the C-2 and C-4 positions of the pyrimidine ring influence the inhibitory potency and selectivity. sigmaaldrich.com Similarly, certain thiophene derivatives have shown potent AChE inhibitory activity, with some compounds exhibiting greater inhibition than the reference drug Donepezil. nih.govnih.gov The carbonyl of the acetamido group has been identified as a crucial feature for the activity in some thiophene-based inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): Thiophene-bearing pyrimidine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. The mechanism of inhibition involves the binding of these compounds to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins. Molecular docking studies have been employed to understand the binding interactions of these compounds with both COX-1 and COX-2 enzymes. The selectivity for COX-2 is a key feature, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 1: Molecular Docking and Inhibition Data for Thiophene-Pyrimidine Analogs

Compound Class Target Enzyme Key Findings
Thiophene-pyrimidine derivatives COX-2 Molecular docking studies predict favorable binding energies, suggesting anti-inflammatory potential.
Olaparib analogues (pyrimidine-based) PARP-1 Compound 5l shows potent PARP-1 inhibition (IC50 = 16.10 ± 1.25 nM). nih.gov
Thiophene derivatives Acetylcholinesterase Compound IIId showed 60% inhibition, higher than Donepezil (40%). nih.govnih.gov

Pathways of Amyloid Formation Inhibition

The inhibition of amyloid fibril formation is a key therapeutic strategy for neurodegenerative diseases. While specific data on this compound is limited, pyrimidine-based compounds have been investigated for their potential to interfere with amyloidogenesis. Some pyrimidine derivatives have shown the ability to reduce the levels of amyloid-beta peptides (Aβ1–40 and Aβ1–42) in preclinical models. nih.gov The proposed mechanisms of inhibition by various small molecules, which may be applicable to pyrimidine derivatives, include:

Binding to Monomers: Inhibitors can bind to the monomeric form of amyloidogenic proteins, preventing them from aggregating.

Blocking Fibril Elongation: Some compounds can act as "cappers" by binding to the ends of growing fibrils, thereby halting their elongation.

Stabilizing Non-toxic Oligomers: Certain molecules can direct the aggregation process towards the formation of non-toxic, off-pathway oligomers.

Interfering with Nucleation: Inhibition of the initial nucleation phase is a critical step in preventing the cascade of amyloid formation.

Strategies often involve the design of molecules that can interact with the amyloidogenic protein through mechanisms like π-stacking, particularly with aromatic residues within the peptide sequence. nih.gov

Receptor Tyrosine Kinase (RTK) Modulation Mechanisms (e.g., EGFR, VEGFR-2, PDGFR-β)

Thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The primary mechanism of inhibition is the competitive binding to the ATP-binding site in the kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, angiogenesis, and survival.

For example, a series of 6-substituted thieno[3,2-d]pyrimidine analogues were designed as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov The most potent compound from this series, 6g , inhibited EGFR activity with an IC50 value of 30 nM. nih.gov The 4-(3',4',5'-trimethoxyanilino) group is a common feature in many of these inhibitors, playing a key role in their binding to the kinase domain. The design of dual inhibitors targeting both RTKs and other cellular components like microtubules represents a promising strategy in cancer therapy. nih.gov

Tubulin Polymerization Interaction Mechanisms

Pyrimidine-based compounds have emerged as effective inhibitors of tubulin polymerization, a critical process in cell division. nih.gov These agents typically bind to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net This interaction disrupts the formation of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. nih.govmdpi.com

Heterocyclic-fused pyrimidines have been designed to target the colchicine binding site, demonstrating potent tubulin polymerization inhibition. nih.gov The binding at this site is advantageous as it is often less susceptible to multidrug resistance mechanisms that affect other tubulin-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.gov The 3,4,5-trimethoxyphenyl group is a common structural motif in many potent tubulin inhibitors that bind to the colchicine site, and its incorporation into pyrimidine scaffolds has yielded compounds with significant antitumor activity. nih.gov

Table 2: Tubulin Polymerization Inhibition by Pyrimidine Analogs

Compound Class Binding Site Mechanism of Action
Heterocyclic-fused pyrimidines Colchicine site on β-tubulin Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. nih.govnih.gov
Thieno[3,2-d]pyrimidine analogues Colchicine site on β-tubulin Dual inhibition of tubulin assembly (IC50 = 0.71 μM for compound 6g ) and EGFR kinase. nih.gov

Protein Binding Site Analysis and Interaction Mapping

The analysis of protein binding sites and the mapping of interactions are crucial for understanding the structure-activity relationships of inhibitors. For pyrimidine-based inhibitors, computational and structural biology techniques are employed to identify key interactions.

In the case of seryl- and aspartyl-tRNA synthetases, X-ray crystallography has revealed that pyrimidine-based inhibitors bind to the active site, with structured waters and residues in the conserved motif-2 loop playing a significant role in defining base preference. nih.gov Molecular dynamics simulations further help in understanding the dynamic nature of these interactions. nih.gov

For ABCG2, a breast cancer resistance protein, molecular docking studies of pyrimidine derivatives have identified important binding cavities. nih.gov The interaction analysis of docked complexes reveals hydrogen bonding patterns and other non-covalent interactions with specific amino acid residues such as Val 124, Asp 127, and Arg 236, which are critical for the binding affinity. nih.gov Similarly, for Aurora kinase inhibitors, structure-based design has led to the identification of pyrimidine-based compounds that induce a "DFG-out" conformation, creating an allosteric pocket that enhances selectivity. acs.org This detailed mapping of interactions is essential for the optimization of lead compounds to improve their potency and selectivity.

Advanced Applications in Materials Science and Supramolecular Chemistry

Luminescent Properties and Potential for Optoelectronic Device Integration (e.g., OLEDs)

While the broader class of pyrimidine-thiophene derivatives has been investigated for use as dual-state emission luminogens (DSEgens), the specific compound 2-Hydroxy-5-(thiophen-2-YL)pyrimidine presents a more complex photophysical profile. rsc.org Compounds featuring a 2-hydroxyphenyl pyrimidine (B1678525) core often exhibit little to no photoluminescence in both solution and solid states. nih.gov This fluorescence quenching is typically attributed to an efficient excited-state intramolecular proton transfer (ESIPT) process. In this mechanism, the proton from the hydroxyl group is rapidly transferred to a nitrogen atom on the pyrimidine ring upon photoexcitation, forming an excited tautomer that deactivates through a non-radiative pathway. nih.gov

This intrinsic property suggests that this compound itself is unlikely to be a strong emitter. However, this ESIPT characteristic can be exploited. For instance, protonation of the pyrimidine ring with an acid can inhibit the ESIPT process, leading to a "switched-on" fluorescence response. nih.gov This acidochromic behavior makes such compounds potential candidates for solid-state acid-vapor sensors and anti-counterfeiting agents. nih.gov

To harness the luminescent potential of the pyrimidine-thiophene scaffold for applications like Organic Light-Emitting Diodes (OLEDs), molecular engineering is required. Strategies include:

Blocking the ESIPT: Replacing the hydroxyl group with a methoxy group or another substituent that cannot act as a proton donor.

Structural Modification: Incorporating other chromophores like carbazole, triphenylamine, or tetraphenylethylene into the structure to create well-defined π-conjugated and non-planar DSEgens. rsc.org

Theoretical and single-crystal analyses of these modified derivatives reveal that factors like intramolecular charge transfer (ICT) and enhanced molecular planarity are key to achieving strong emission properties suitable for optoelectronic devices. rsc.org

Photovoltaic Applications, including Dye-Sensitized Solar Cells (DSSCs)

The application of this compound in photovoltaics, particularly in Dye-Sensitized Solar Cells (DSSCs), has not been specifically reported. However, the constituent moieties are frequently used in the design of more complex organic dyes. In a typical DSSC sensitizer, the structure follows a donor-π-acceptor (D-π-A) model, which is crucial for efficient light harvesting, electron injection, and dye regeneration. mdpi.com

Within this framework:

Thiophene (B33073) and its fused derivatives are excellent π-linkers or spacers. Their incorporation into a dye's structure can lead to a red-shift of the intramolecular charge transfer band, help tune the frontier molecular energy levels, and improve both photovoltaic performance and stability.

Pyrimidine , with its electron-withdrawing nature, can function as an acceptor or part of the acceptor/anchoring group in D-π-A systems. researchgate.net

For a molecule to be an effective sensitizer in a DSSC, it must meet several criteria, including broad absorption in the visible spectrum, appropriate energy levels for electron injection into the semiconductor (e.g., TiO2), and the presence of suitable anchoring groups (like carboxylates) to bind to the semiconductor surface. mdpi.com While this compound contains relevant electronic components, it lacks a conventional anchoring group and its absorption profile has not been optimized for solar cell applications. Therefore, it is best viewed as a foundational scaffold from which more sophisticated dyes for photovoltaic applications could be developed.

Development of Novel Nonlinear Optical (NLO) Materials

There is no specific research detailing the nonlinear optical (NLO) properties of this compound. However, pyrimidine derivatives are recognized as promising candidates for NLO materials. rsc.orgnih.gov The development of organic NLO materials is driven by their potential in optical data processing, storage, and other photonic applications. rsc.orgnih.gov

The efficacy of organic NLO molecules often relies on a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. This arrangement facilitates intramolecular charge transfer, leading to large hyperpolarizability values, a key measure of NLO activity.

The pyrimidine ring is inherently electron-deficient, making it an excellent electron-accepting component in push-pull designs. researchgate.net Studies on various pyrimidine derivatives have shown significant NLO behavior. For example, styrylpyrimidine derivatives have been investigated for their two-photon absorption (2PA) properties, and other complex pyrimidine-sulfonamide compounds have demonstrated third-order nonlinear susceptibility superior to known materials like chalcone (B49325) derivatives. rsc.orgnih.govrsc.org The delocalization of π-electrons across the molecular framework is essential for inducing the polarization that gives rise to NLO effects. nih.gov Given these principles, this compound, which links an electron-rich thiophene to an electron-deficient pyrimidine, possesses the basic electronic asymmetry required for NLO activity, though its potential remains to be experimentally verified.

Supramolecular Assembly and Self-Organization Phenomena

The solid-state organization of 5-(thiophen-2-yl)pyrimidine derivatives is a rich area of study, governed by a network of non-covalent interactions that dictate the final supramolecular architecture.

Crystal engineering utilizes the directional nature of non-covalent interactions, particularly hydrogen bonds, to guide the self-assembly of molecules into predictable and functional crystalline solids. researchgate.net In derivatives related to this compound, the type of hydrogen bonding plays a critical role in defining the supramolecular motif.

For instance, in related hydroxy-pyrimidine systems, different hydrogen bond acceptors can lead to distinct architectures:

O–H···N Hydrogen Bonds: When the pyrimidine nitrogen acts as the acceptor, the formation of one-dimensional (1D) supramolecular chains is often observed. mdpi.com

O–H···O Hydrogen Bonds: If a carbonyl oxygen (not present in the target compound but relevant to its derivatives) acts as the acceptor, molecules can assemble into discrete, centrosymmetric racemic dimers. mdpi.com

These primary assemblies are then organized into two-dimensional (2D) or three-dimensional (3D) networks through weaker interactions like C–H···O, C–H···π, and π–π stacking. mdpi.comnih.gov The substituent at the 5-position of the pyrimidine ring can significantly influence these packing features. researchgate.net

The crystal packing of thiophene-pyrimidine scaffolds is stabilized by a cooperative network of diverse non-covalent interactions. In a crystal structure of a closely related 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the supramolecular assembly is generated by a combination of weak hydrogen bonds (C–H···N, C–H···S), a chalcogen bond (C–S···Cl), and other unorthodox short contacts such as F···π and S···C(π). acs.org

Chalcogen bonds, where a sulfur atom acts as an electron-poor donor, are particularly relevant for thiophene-containing structures. These interactions, along with conventional hydrogen bonds and π-stacking, are key forces in the self-assembly and formation of functional compounds. uomphysics.net

Table 1: Key Non-Covalent Interactions in Thiophene-Pyrimidine Related Structures
Interaction TypeDescriptionSignificance in Crystal PackingReference
C–H···O Hydrogen BondsWeak interactions linking molecules to form chains or rings.Formation of 1D chains and 2D networks. researchgate.netnih.gov
π–π InteractionsStacking between aromatic rings (e.g., pyrimidine-pyrimidine).Connects layers into a 3D network. A centroid-centroid distance of 3.772 Å has been observed. nih.gov
C–H···π InteractionsA C-H bond interacting with the π-system of the thiophene ring.Links molecular chains into layers. nih.gov
Chalcogen BondsInteraction involving the sulfur atom of the thiophene ring (e.g., C–S···Cl).Contributes to the overall stability and generation of the supramolecular assembly. acs.org
S···C(π) ContactsUnorthodox contact between the thiophene sulfur and a π-carbon system.Cooperatively generates the final crystal structure. acs.org

The relative orientation of the thiophene and pyrimidine rings is a key conformational feature. In the crystal structure of a related thiazolo[3,2-a]pyrimidine derivative, the plane of the thiophene ring was found to be almost perpendicular to the pyrimidine ring, with a dihedral angle of 79.36°. nih.gov The pyrimidine ring itself was not perfectly flat, adopting a shallow sofa conformation. nih.gov

Furthermore, conformational flexibility can lead to disorder or polymorphism in the crystalline state. In the structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the thiophene ring was observed to be disordered over two different orientations, indicating a low energy barrier for rotation or multiple stable conformations. acs.org This conformational adaptability is a critical factor in crystal engineering, as different conformers or polymorphs can exhibit distinct physical properties and packing arrangements.

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Thiophen 2 Yl Pyrimidine

Development of Chemo- and Regioselective Synthetic Methods

The precise control over the chemical architecture of 2-Hydroxy-5-(thiophen-2-YL)pyrimidine is paramount for establishing robust structure-activity relationships (SAR) and for the synthesis of novel analogues with tailored properties. Future synthetic efforts should prioritize the development of highly efficient chemo- and regioselective methodologies.

Current synthetic strategies often rely on classical condensation reactions which may lack the desired selectivity, leading to mixtures of products and limiting the accessible chemical space. Advanced metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, offer a promising avenue for the regioselective introduction of the thiophene (B33073) ring onto the pyrimidine (B1678525) scaffold. nih.gov The development of novel catalyst systems, including those based on palladium, copper, or nickel, could further enhance the efficiency and substrate scope of these reactions. researchgate.net

Moreover, the exploration of C-H activation methodologies presents a highly attractive strategy for the direct and atom-economical functionalization of both the pyrimidine and thiophene rings. This would enable the late-stage modification of the core structure, providing rapid access to a diverse library of derivatives. The regioselectivity of such reactions will be a critical aspect to investigate and control. nih.gov The synthesis of thiophene-linked pyrimidopyrimidines has demonstrated the feasibility of building more complex heterocyclic systems from thiophene-substituted pyrimidine precursors. researchgate.net

Future research in this area could focus on the development of synthetic routes that allow for the selective modification of specific positions on the heterocyclic rings, as summarized in the table below.

Synthetic ChallengePotential Future MethodologiesDesired Outcome
Regiocontrolled thiophene installationAdvanced Suzuki and Stille couplings with novel catalystsHigh-yield synthesis of specific isomers
Direct C-H functionalizationTransition-metal catalyzed C-H activationAtom-economical and late-stage diversification
Stereoselective synthesisAsymmetric catalysisAccess to chiral derivatives with potentially unique biological activities

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of novel this compound derivatives. These computational tools can significantly accelerate the discovery process by predicting molecular properties and identifying promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms such as multiple linear regression and artificial neural networks, can be developed to predict the biological activity of novel analogues based on their structural features. researchgate.netberkeley.edu For instance, models have been successfully used to predict the anti-inflammatory activity of a series of pyrimidine derivatives. researchgate.netberkeley.edu Similarly, ML and deep learning models have shown promise in predicting the physicochemical properties of thiophene derivatives, such as high-pressure density, based on critical properties. youtube.compnrjournal.com

By training these models on existing experimental data for this compound and related compounds, researchers can virtually screen large libraries of potential derivatives to identify those with the highest probability of desired activity. This in silico screening can significantly reduce the time and resources required for experimental studies. pnrjournal.com

AI/ML ApplicationPredicted PropertyPotential Impact
QSAR ModelingBiological activity (e.g., kinase inhibition, antimicrobial)Prioritization of synthetic targets
Property PredictionPhysicochemical properties (solubility, stability)Optimization of drug-like characteristics
Generative ModelsNovel molecular structuresExploration of new chemical space
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, ToxicityEarly identification of potential liabilities

Exploration of Novel Mechanistic Pathways and Target Interactions

A deeper understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its rational development as a therapeutic agent. Future research should focus on elucidating its specific molecular targets and the downstream signaling pathways it modulates.

Given that many pyrimidine and thiophene derivatives exhibit activity as kinase inhibitors, it is plausible that this compound could target specific protein kinases involved in disease pathogenesis. cdnsciencepub.com Thieno[2,3-d]pyrimidines, for example, have been investigated as tyrosine kinase inhibitors. cdnsciencepub.com Furthermore, novel thiophenyl-pyrimidine derivatives have been designed as potential dual inhibitors of EGFR and VEGFR-2. rsc.orgfrontiersin.org Future studies should employ a combination of biochemical assays, proteomics, and in silico docking to identify the primary protein targets of this compound.

Molecular docking studies can provide valuable insights into the binding modes of this compound within the active sites of potential target proteins. journalwjarr.com This information can guide the design of more potent and selective analogues. For instance, understanding the key interactions with amino acid residues in a kinase active site would allow for the rational modification of the compound to enhance binding affinity.

Research AreaTechniquesExpected Insights
Target IdentificationKinase profiling, affinity chromatography, proteomicsDiscovery of primary molecular targets
Mechanistic StudiesCell-based assays, pathway analysis, gene expression profilingElucidation of downstream signaling effects
Binding Mode AnalysisX-ray crystallography, NMR spectroscopy, molecular dockingDetailed understanding of ligand-protein interactions

Advanced Characterization Techniques for Dynamic Molecular Processes

To fully comprehend the structure-function relationships of this compound, it is essential to move beyond static structural characterization and employ advanced spectroscopic techniques capable of probing its dynamic behavior and intermolecular interactions.

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved infrared spectroscopy, can provide invaluable information about the excited-state dynamics and photochemical processes of this compound. frontiersin.orgresearchgate.netrsc.org These methods can elucidate the lifetimes of excited states and identify transient intermediates, which is particularly relevant for applications in photochemistry and materials science. nih.gov

Terahertz (THz) spectroscopy is an emerging technique that is highly sensitive to the weak intermolecular interactions that govern the solid-state packing and conformational flexibility of molecules. youtube.comnih.govacs.org By analyzing the low-frequency vibrational modes in the THz region, researchers can gain insights into the hydrogen bonding networks and other non-covalent interactions that influence the physical properties and biological activity of this compound. researchgate.net

TechniqueInformation GainedPotential Application
Time-Resolved SpectroscopyExcited-state lifetimes, transient speciesUnderstanding photochemical reactivity
Terahertz SpectroscopyIntermolecular vibrations, conformational dynamicsProbing solid-state structure and polymorphism
2D NMR SpectroscopyThrough-bond and through-space correlationsUnambiguous structure elucidation and conformational analysis
X-ray CrystallographyPrecise 3D molecular structureDefinitive structural confirmation and packing analysis nih.govmdpi.com

Expansion into New Material Science Applications and Responsive Systems

The unique electronic and photophysical properties of the thiophene and pyrimidine rings suggest that this compound and its derivatives could find applications beyond the realm of medicinal chemistry, particularly in the field of material science.

The incorporation of this compound into conjugated polymers could lead to the development of novel organic electronic materials. Thiophene-based materials are well-known for their semiconducting properties and have been utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The pyrimidine unit can act as an electron-accepting moiety, allowing for the tuning of the electronic properties of the resulting materials. cdnsciencepub.com The photophysical properties of thiophene-pyrimidine dyads can be tailored for applications in organic light-emitting diodes (OLEDs). rsc.org

Furthermore, the this compound scaffold could be incorporated into stimuli-responsive polymers, also known as "smart" materials. researchgate.netberkeley.edursc.orgnih.govnih.gov These materials can undergo a change in their physical or chemical properties in response to external stimuli such as light, heat, or pH. nih.gov By judiciously modifying the structure of the compound, it may be possible to create materials that exhibit, for example, photo-switchable fluorescence or chemo-responsive changes in conductivity, making them suitable for applications in sensors and actuators. researchgate.net

Application AreaMaterial TypePotential Functionality
Organic ElectronicsConjugated polymers, small moleculesSemiconductors for OFETs and OPVs researchgate.net
OptoelectronicsFluorescent polymers, OLEDsLight-emitting materials with tunable colors rsc.org
SensorsChemosensors, biosensorsDetection of ions, molecules, or biological analytes researchgate.net
Responsive MaterialsStimuli-responsive polymersSwitchable optical or electronic properties nih.gov

Q & A

Q. How can fluorescence quenching mechanisms inform sensor applications?

  • Answer : Photoinduced electron transfer (PET) from the thiophene-pyrimidine system to nitroaromatic explosives (e.g., TNT) causes fluorescence quenching (ΔI ≈ 70–90%), enabling detection limits as low as 10 ppb in vapor phase .

Q. Methodological Notes

  • Experimental Design : Use gradient-corrected DFT functionals (e.g., B3LYP) for electronic properties and validate with SC-XRD .
  • Data Contradictions : Cross-validate computational results with spectroscopic data (e.g., IR/Raman) to resolve discrepancies in charge distribution .
  • Advanced Tools : SHELXD for phase problem resolution in crystallography; AutoDock Vina for docking studies .

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